molecular formula C21H29NO2 B1389197 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline CAS No. 1040683-43-9

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline

Cat. No. B1389197
CAS RN: 1040683-43-9
M. Wt: 327.5 g/mol
InChI Key: KJMUGYSPRLCNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline (IPPA) is an organic compound that has been used in various scientific research applications for its unique properties. It is a derivative of aniline, a common amine, and has a molecular weight of approximately 300 g/mol. IPPA is a colorless to light yellow liquid with a slightly sweet odor. It is soluble in water and has a melting point of -20°C. It is also soluble in alcohol and other organic solvents.

Mechanism of Action

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline acts as a nucleophile in organic reactions, meaning that it can act as a source of electrons for other molecules. It can also act as a catalyst in some reactions, allowing for the formation of new molecules. In addition, this compound can act as a solvent, allowing for the dissolution of other compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory and anti-oxidant properties, as well as the ability to reduce the formation of free radicals. It has also been shown to have an effect on the metabolism of glucose, as well as the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline has several advantages and limitations for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Its low melting point allows for its use in a variety of reactions, and its solubility in organic solvents makes it ideal for use in organic synthesis. However, it is not very soluble in water, which can limit its use in some experiments.

Future Directions

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline has a variety of potential future applications. It could be used in the synthesis of other organic compounds, such as pharmaceuticals, or in the synthesis of polymers. It could also be used in the development of new catalysts or solvents for use in laboratory experiments. In addition, its anti-inflammatory and anti-oxidant properties could be further explored for potential therapeutic applications.

Scientific Research Applications

2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent in a variety of reactions. It has also been used as a starting material for the synthesis of various pharmaceuticals and other organic compounds.

properties

IUPAC Name

2-propan-2-yloxy-N-[2-(4-propan-2-ylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-15(2)18-10-12-19(13-11-18)24-17(5)14-22-20-8-6-7-9-21(20)23-16(3)4/h6-13,15-17,22H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMUGYSPRLCNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)CNC2=CC=CC=C2OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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